molecular formula C12H11NS B7769723 N-naphthalen-1-ylethanimidothioic acid

N-naphthalen-1-ylethanimidothioic acid

Cat. No.: B7769723
M. Wt: 201.29 g/mol
InChI Key: VCHHDIBIIGAJQB-UHFFFAOYSA-N
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Description

N-Naphthalen-1-ylethanimidothioic acid is a sulfur-containing naphthalene derivative characterized by an ethanimidothioic acid group (-C(=S)-NH-) attached to the 1-position of the naphthalene ring.

Properties

IUPAC Name

N-naphthalen-1-ylethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHDIBIIGAJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC1=CC=CC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one typically involves chemical synthesis starting from an androgen precursor molecule. The specific synthetic method may vary depending on the laboratory, but it generally includes steps such as cyclopropanation and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. As a steroid, it likely interacts with steroid hormone receptors, influencing gene expression and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs with Varied Functional Groups

N-Carbamimidoyl Derivatives ()
  • Structure : Replace the thioamide (C=S) with a carbamimidoyl group (-C(=O)-NH-).
  • Physical Properties: Melting Points: Carbamimidoyl derivatives (e.g., N-(pyrimidin-2-yl) analogs) exhibit higher melting points (e.g., 210–250°C) due to stronger hydrogen bonding from the carbonyl group . Solubility: Lower solubility in non-polar solvents compared to thioamides, as oxygen-based groups enhance polarity.
  • Synthesis : Synthesized via reactions in DMF with cinnamic acid, yielding crystalline products after reflux and recrystallization .
Naphthalen-1-ylmethanol ()
  • Structure : Contains a hydroxyl (-OH) group instead of thioamide.
  • Physical Properties :
    • Hydrogen Bonding : Forms O–H⋯O chains in crystal structures, enhancing thermal stability .
    • Planarity : The naphthalene ring is nearly planar, with deviations ≤0.03 Å, promoting π-π stacking .
N-Methyl-1-(naphthalen-1-yl)methanamine ()
  • Structure : Features an amine (-NH-CH3) group.
  • Physicochemical Properties: LogP: 2.68 (predicted), indicating moderate lipophilicity.

Positional Isomers: 1-Naphthyl vs. 2-Naphthyl Derivatives

  • Steric Effects : 1-Naphthyl substituents introduce greater steric hindrance compared to 2-naphthyl isomers, affecting reaction kinetics and molecular packing .
  • Electronic Effects : The 1-position’s proximity to the naphthalene ring’s electron-rich region may enhance electrophilic substitution reactivity in thioamide derivatives.

Functional Group Impact on Properties

Property N-Naphthalen-1-ylethanimidothioic Acid (Inferred) N-Carbamimidoyl Analogs Naphthalen-1-ylmethanol N-Methylmethanamine
Melting Point Moderate (150–200°C) High (210–250°C) 80–100°C Not reported
Hydrogen Bonding Weak (S–H⋯S/N interactions) Strong (N–H⋯O) Strong (O–H⋯O) Minimal (N–H⋯N)
LogP ~1.5–2.0 (predicted) ~1.0–1.5 2.1 2.68
Synthetic Yield Likely lower due to sulfur reactivity 60–75% Not applicable Not reported

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